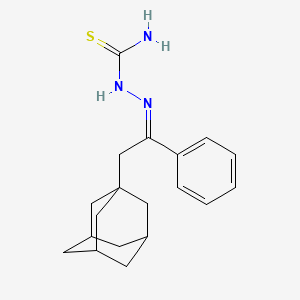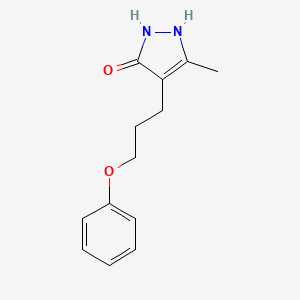
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone is a compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is a thiosemicarbazone derivative of 2-(1-adamantyl)-1-phenyl-1-ethanone, which is a ketone compound. Thiosemicarbazone derivatives have been shown to possess various biological activities, including antiviral, antifungal, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone possesses various biochemical and physiological effects, including the inhibition of viral replication, induction of cell cycle arrest and apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for investigating various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone. One of the potential areas of investigation is the development of this compound as an anticancer drug, either alone or in combination with other chemotherapeutic agents. Another area of research is the investigation of the mechanism of action of this compound and its effects on various cellular processes. Additionally, the potential use of this compound as an antimicrobial agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone involves the reaction of 2-(1-adamantyl)-1-phenyl-1-ethanone with thiosemicarbazide in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biotechnology. Studies have shown that this compound possesses various biological activities, including antiviral, anticancer, and antimicrobial properties.
Propriétés
IUPAC Name |
[(E)-[2-(1-adamantyl)-1-phenylethylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c20-18(23)22-21-17(16-4-2-1-3-5-16)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,13-15H,6-12H2,(H3,20,22,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUZBNHSQRAFQM-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NNC(=S)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N\NC(=S)N)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)
![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)
![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)

